3,5-Difluoro-2-methoxypyridine
Description
Properties
IUPAC Name |
3,5-difluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHCABYUQUSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673965 | |
| Record name | 3,5-Difluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171918-06-1 | |
| Record name | 3,5-Difluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-methoxypyridine with fluorinating agents such as cesium fluoride (CsF) or potassium fluoride (KF) under controlled conditions. The reaction is carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3,5-Difluoro-2-methoxypyridine serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and functional group modifications. The presence of fluorine atoms enhances the compound's reactivity and stability, making it suitable for synthesizing pharmaceuticals and agrochemicals.
Reactivity Profile
The compound exhibits significant reactivity towards nucleophilic aromatic substitution (SNAr), which is essential for developing new derivatives with tailored properties. For instance, it can undergo reactions to form substituted pyridines or be transformed into piperidine derivatives through reduction processes .
Medicinal Chemistry
Drug Development
this compound is being investigated for its potential as a bioactive molecule in the development of new pharmaceuticals. It has shown promise in enzyme inhibition studies, particularly in targeting neurological disorders such as Alzheimer's disease. Research indicates that derivatives of this compound can modulate the activity of gamma-secretase, an enzyme involved in amyloid-beta production, which is critical in Alzheimer's pathology .
Case Study: Alzheimer’s Disease
In a study focused on gamma-secretase modulators (GSMs), the incorporation of a methoxypyridine motif was found to improve the activity of compounds designed to reduce amyloid-beta levels. These compounds demonstrated the ability to cross the blood-brain barrier (BBB) and effectively lower amyloid-beta concentrations in animal models .
Agrochemicals
Enhancement of Biological Activity
The compound is also utilized in agrochemical formulations due to its ability to enhance the biological activity of active ingredients. Its fluorinated structure contributes to increased lipophilicity, which can improve the absorption and efficacy of agrochemicals in plants.
Materials Science
Development of Functional Materials
Research has explored the use of this compound in creating advanced materials with unique properties. For example, it has been employed in synthesizing porous polymers that can be used for environmental applications, such as adsorbing heavy metals and organic pollutants from water sources .
Table 1: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Chemical Synthesis | Building block for complex fluorinated compounds | Reactivity towards SNAr; formation of substituted pyridines |
| Medicinal Chemistry | Potential drug candidate for neurological disorders | Effective gamma-secretase modulation; BBB permeability |
| Agrochemicals | Enhances biological activity of active ingredients | Improved efficacy in plant absorption |
| Materials Science | Development of functional materials for environmental applications | Porous polymers for heavy metal adsorption |
Table 2: Case Studies on Medicinal Applications
| Study Reference | Compound Tested | Outcome |
|---|---|---|
| PMC7917164 | Methoxypyridine-derived GSMs | Reduced Aβ42 levels; improved solubility |
| PMC8911800 | Fluorinated polymers | High adsorption efficiency for contaminants |
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methoxypyridine involves its interaction with molecular targets through its fluorine atoms and methoxy group. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Electronic and Reactivity Differences
- Fluorine vs. Chlorine/Iodine : Fluorine’s small size and high electronegativity make This compound more reactive in SNAr (nucleophilic aromatic substitution) compared to bulkier halogens like iodine (e.g., 3,5-Diiodo-4-methoxypyridine ) .
- Methoxy Positioning : The 2-methoxy group in This compound donates electrons via resonance, activating ortho/para positions for further functionalization. In contrast, para-methoxy derivatives (e.g., 3,5-Diiodo-4-methoxypyridine ) exhibit steric hindrance, limiting reactivity at adjacent sites .
- Trifluoromethyl (CF₃) Impact: CF₃ groups (e.g., in 6-Methoxy-5-(trifluoromethyl)nicotinonitrile) strongly deactivate the ring, making these compounds less reactive than fluorine-substituted analogs but more lipophilic, which is advantageous in drug design .
Q & A
Q. What are the recommended synthetic routes for 3,5-Difluoro-2-methoxypyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Method | Reagents/Catalysts | Temperature | Yield* |
|---|---|---|---|
| Nucleophilic Substitution | NaOMe, DMF | 80°C | ~60–70% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 105°C | ~50–65% |
| *Hypothetical yields based on analogous reactions in . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR : Resolves fluorine environments (δ -110 to -150 ppm for aromatic F) .
- ¹H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (calc. for C₆H₅F₂NO: 157.03 g/mol).
- IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C-O-C (1250 cm⁻¹) .
Q. Data Interpretation Tips :
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Model transition states to identify favorable reaction sites (e.g., C-2 vs. C-4 substitution).
- Electrostatic Potential Maps : Highlight electron-deficient regions (fluorine’s -I effect directs nucleophiles to C-4) .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction rates .
Q. How to resolve contradictions between NMR and mass spectrometry data for derivatives?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm fragmentation patterns.
- Tandem MS/MS : Compare experimental fragments with in silico predictions (e.g., mzCloud).
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .
Q. How do steric/electronic effects influence regioselectivity in further functionalization?
Methodological Answer:
- Steric Effects : Methoxy groups at C-2 hinder electrophilic substitution at adjacent positions.
- Electronic Effects : Fluorine’s electron-withdrawing nature activates C-4 for nucleophilic attack.
- Case Study : In Pd-catalyzed couplings, bulky ligands (e.g., t-Bu₃P) favor C-4 functionalization over C-6 .
Q. Table 2: Substituent Effects on Reactivity
| Position | Substituent | Reactivity (Relative) |
|---|---|---|
| C-2 | -OCH₃ | Low (steric hindrance) |
| C-4 | -F | High (-I activation) |
| C-6 | -F | Moderate |
Q. What are the stability profiles of this compound under acidic/basic conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
